molecular formula C12H19NO B2501805 1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1858915-20-4

1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one

Cat. No.: B2501805
CAS No.: 1858915-20-4
M. Wt: 193.29
InChI Key: GEBCWYNGEPOIFC-UHFFFAOYSA-N
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Description

1-{2-Azaspiro[45]decan-2-yl}prop-2-en-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro-fused azaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one typically involves the reaction of 2-azaspiro[4.5]decan-1-one with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azaspirodecane ring attacks the propargyl bromide, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the propargyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted azaspirodecane derivatives.

Scientific Research Applications

1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.5]decan-1-one: Similar spirocyclic structure but lacks the propargyl group.

    1-Azaspiro[4.5]decan-2-one: Another spirocyclic compound with a different substitution pattern.

    2,8-Diazaspiro[4.5]decan-1-one: Contains an additional nitrogen atom in the ring system.

Uniqueness

1-{2-Azaspiro[4.5]decan-2-yl}prop-2-en-1-one is unique due to its propargyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials .

Properties

IUPAC Name

1-(2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-11(14)13-9-8-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBCWYNGEPOIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(C1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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